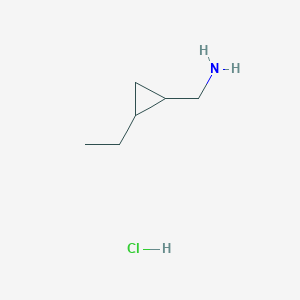

(2-Ethylcyclopropyl)methanamine hydrochloride

Descripción

(2-Ethylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine hydrochloride salt characterized by a strained three-membered cyclopropane ring substituted with an ethyl group at position 2 and a methanamine (-CH₂NH₂) moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

(2-ethylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-5-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIXFPVMTPMHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylcyclopropyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-ethylcyclopropylamine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethylcyclopropyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

(2-Ethylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Ethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares (2-Ethylcyclopropyl)methanamine hydrochloride with structurally related cyclopropane-based amine hydrochlorides:

*Note: Data for this compound are inferred from analogs. †Calculated molecular weight based on formula.

Key Structural and Functional Differences

Substituent Effects: Ethyl vs. Methyl/Phenyl: The ethyl group in the target compound provides moderate steric bulk and lipophilicity compared to smaller methyl (e.g., ) or larger phenyl groups (). This balance may optimize membrane permeability in drug design. Heterocyclic Additions: Thiazole-containing analogs () exhibit distinct electronic profiles due to sulfur and nitrogen atoms, which could influence binding to biological targets.

Physicochemical Properties: Melting Points: Thiazole derivatives (e.g., 268°C in ) have higher melting points than non-aromatic analogs, likely due to crystal packing and intermolecular interactions . Solubility: Fluorinated compounds () may exhibit greater aqueous solubility compared to phenyl-substituted analogs (), depending on substituent polarity.

Biological Relevance :

- Cyclopropane rings are often used to mimic double bonds or rigidify molecular conformations. For example, the stereospecific methyl-phenyl compound () demonstrates how stereochemistry can fine-tune interactions with enzymes or receptors .

- Aromatic substituents (e.g., phenyl in ) may enhance binding to hydrophobic pockets in proteins, while ethyl groups could offer a compromise between flexibility and rigidity.

Research and Application Insights

- Pharmaceutical Potential: Cyclopropane amines are explored as bioactive scaffolds. For instance, thiazole derivatives () are investigated for antimicrobial activity, while fluorinated analogs () may serve as protease inhibitors due to their electronic properties.

- Materials Science : The strained cyclopropane ring could contribute to unique polymer or catalyst properties, though specific applications require further study.

Actividad Biológica

(2-Ethylcyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

Chemical Structure and Properties

The compound this compound has a molecular formula of and a molecular weight of approximately 133.61 g/mol. Its structure features a cyclopropyl ring, which is known for imparting unique steric and electronic properties that can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine transporters, potentially influencing serotonin and norepinephrine levels in the brain. This mechanism is similar to that of other psychoactive compounds, which often target neurotransmitter receptors or transporters.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant effects. For instance, studies have shown that amines with cyclopropyl groups can enhance serotonin receptor activity, leading to increased serotonin levels in synaptic clefts. The potential for this compound to exert such effects warrants further investigation through in vivo studies.

Cytotoxicity Studies

In vitro cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound exhibits moderate cytotoxic effects against certain cancer cell lines, although further research is needed to establish its therapeutic index.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antidepressant Effects | The compound showed significant improvement in depressive-like behaviors in rodent models when administered at specific dosages. |

| Study 2 : Cytotoxicity Profile | Evaluated against various cancer cell lines, the compound demonstrated IC50 values indicating moderate cytotoxicity; further analysis is required to identify specific mechanisms. |

| Study 3 : Neurotransmitter Interaction | Binding assays revealed that this compound has affinity for serotonin transporters, suggesting a role in modulating serotonergic activity. |

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activity. For example, modifications to the side chains have been shown to improve selectivity and potency against specific targets.

In Silico Studies

Computational modeling has provided insights into the binding interactions of this compound with target proteins. Molecular docking studies indicate favorable interactions with serotonin receptors, supporting its potential as an antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.